molecular formula C5H13NO B100882 2-Amino-3-methyl-1-butanol CAS No. 16369-05-4

2-Amino-3-methyl-1-butanol

Cat. No.: B100882
CAS No.: 16369-05-4
M. Wt: 103.16 g/mol
InChI Key: NWYYWIJOWOLJNR-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1-butanol is an organic compound with the molecular formula C5H13NO. It is a chiral amino alcohol, meaning it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

2-Amino-3-methyl-1-butanol, also known as DL-Valinol , is a chiral nucleophile . It primarily targets enzymes and proteins involved in the synthesis of certain compounds, such as 1-allyl-2-pyrroleimines and benanomicin-pradimicin antibiotics . The compound’s role as a nucleophile allows it to donate an electron pair to an electrophile, facilitating various chemical reactions.

Mode of Action

As a chiral nucleophile, this compound interacts with its targets by donating an electron pair to an electrophile in a reaction . This interaction can lead to the formation of new bonds and the synthesis of new compounds. For instance, it has been used in the total synthesis of benanomicin-pradimicin antibiotics .

Biochemical Pathways

It has been used in the synthesis of 1-allyl-2-pyrroleimines and as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits . These processes likely involve complex biochemical pathways that lead to the production of these compounds.

Pharmacokinetics

Given its molecular weight of 1031628 , it is likely to have good bioavailability due to its relatively small size

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, when used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics, it contributes to the formation of these antibiotics . These antibiotics have potent antimicrobial properties, indicating that this compound’s action can lead to significant biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-methyl-1-butanol can be synthesized through several methods. One common approach involves the reduction of 2-amino-3-methylbutanal using a reducing agent such as sodium borohydride. Another method includes the hydrogenation of 2-amino-3-methylbutyronitrile using a catalyst like Raney nickel .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2-amino-3-methylbutyronitrile. This process involves the use of high pressure and temperature conditions to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methyl-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 2-Amino-3-methylbutanal or 2-amino-3-methylbutanone.

    Reduction: 2-Amino-3-methylbutane.

    Substitution: 2-Chloro-3-methyl-1-butanol.

Scientific Research Applications

2-Amino-3-methyl-1-butanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-methyl-1-butanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYYWIJOWOLJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862814
Record name (+/-)-Valinol
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16369-05-4, 473-75-6, 2026-48-4
Record name (±)-Valinol
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Record name Valinol
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Record name Valinol, L-
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Record name Valinol, DL-
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Record name L-Valinol
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Record name L-2-amino-3-methylbutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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